2,4-Dibromobutyryl chloride
Description
Contextualization of Acyl Halides in Modern Synthetic Strategies
Acyl halides, also known as acid halides, are derivatives of oxoacids where a hydroxyl group is replaced by a halide. wikipedia.org In organic chemistry, they are most commonly derived from carboxylic acids, possessing the functional group -C(=O)X, where X is a halogen. wikipedia.org These compounds are highly reactive and are frequently employed as intermediates in the synthesis of other organic compounds. wikipedia.orgteachy.app Their utility lies in their ability to readily undergo nucleophilic acyl substitution reactions, making them invaluable for introducing acyl groups into molecules. libretexts.orgfiveable.meteachy.ai This reactivity is central to the production of a wide array of compounds, including esters, amides, and acid anhydrides. simply.sciencebritannica.com The industrial synthesis of acetic acid, for instance, heavily relies on the hydrolysis of an acyl halide intermediate. wikipedia.org
Significance of Halogenation in Tailoring Molecular Reactivity
The presence of a halogen atom significantly influences the reactivity of an acyl halide. Halogens are excellent leaving groups, which enhances the susceptibility of the carbonyl carbon to nucleophilic attack. fiveable.me This heightened reactivity makes acyl halides more potent acylating agents compared to their corresponding carboxylic acids or esters. simply.science The specific halogen also plays a role, with reactivity generally following the trend of I > Br > Cl > F. Furthermore, the position of halogenation on the alkyl chain of the acyl halide can introduce additional reactive sites, enabling a broader scope of synthetic transformations. This strategic placement of halogens allows for sequential and stereocontrolled reactions, which is a cornerstone of modern asymmetric synthesis.
Overview of α,γ-Dihaloacyl Halides as Versatile Synthetic Intermediates
Within the broader class of halogenated acyl halides, α,γ-dihaloacyl halides are particularly noteworthy for their synthetic versatility. These compounds feature halogen atoms at both the alpha (α) and gamma (γ) positions relative to the carbonyl group. This bifunctional nature allows for a rich and diverse chemistry. The two halogen atoms can exhibit differential reactivity, enabling selective transformations at one position while leaving the other intact for subsequent reactions. This characteristic makes them powerful building blocks for the synthesis of various heterocyclic compounds, chiral molecules, and other complex organic structures. 2,4-Dibromobutyryl chloride serves as a prime example of this class of reagents, offering multiple reactive centers for strategic manipulation in advanced organic synthesis.
Chemical Profile of this compound
| Identifier | Value |
| IUPAC Name | 2,4-dibromobutanoyl chloride |
| CAS Number | 82820-87-9 amerigoscientific.comsigmaaldrich.com |
| Molecular Formula | C4H5Br2ClO amerigoscientific.comchemnet.com |
| Molecular Weight | 264.34 g/mol amerigoscientific.comsigmaaldrich.com |
| SMILES | ClC(=O)C(Br)CCBr amerigoscientific.comsigmaaldrich.com |
| InChI | 1S/C4H5Br2ClO/c5-2-1-3(6)4(7)8/h3H,1-2H2 amerigoscientific.comsigmaaldrich.com |
Physicochemical Properties of this compound
| Property | Value |
| Appearance | Clear, pale yellow oil chemicalbook.com |
| Density | 2.00 g/mL at 20 °C sigmaaldrich.comsigmaaldrich.com |
| Boiling Point | 235.5°C at 760 mmHg chemnet.com |
| Refractive Index | 1.535 (n20/D) sigmaaldrich.comsigmaaldrich.com |
| Storage Temperature | 2-8°C amerigoscientific.comsigmaaldrich.com |
Research Findings on this compound
This compound is a valuable reagent in organic synthesis, primarily utilized as an intermediate for creating more complex molecules. Research has demonstrated its application in the preparation of various compounds, including:
Methyl 2,4-dibromobutanoate : This ester is formed through the reaction of this compound with methanol. chemicalbook.comscientificlabs.co.uk
3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones : These compounds, which have shown potential as anti-inflammatory and analgesic agents, are synthesized using this compound as a key starting material. sigmaaldrich.comchemicalbook.com
α-bromolactams : This class of compounds can be prepared from this compound. sigmaaldrich.comchemicalbook.com
Benzyl (B1604629) 2,4-dibromobutanoate : This ester is synthesized via the esterification of this compound with benzyl alcohol, a reaction often carried out in the presence of pyridine (B92270) as a base.
The conversion of 2,4-dibromobutanoic acid to this compound is a key derivatization that significantly increases the electrophilicity of the carbonyl carbon, rendering it a highly reactive intermediate for acylation reactions.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromobutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br2ClO/c5-2-1-3(6)4(7)8/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZLYWUZERABRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br2ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403002 | |
| Record name | 2,4-Dibromobutyryl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82820-87-9 | |
| Record name | 2,4-Dibromobutanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82820-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dibromobutyryl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dibromobutyryl chloride | |
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Advanced Synthetic Methodologies for 2,4 Dibromobutyryl Chloride
Strategies for Carbon Chain Bromination and Acyl Chloride Formation
The creation of 2,4-dibromobutyryl chloride hinges on two key transformations: the selective bromination of a butanoic acid derivative and the formation of the acyl chloride.
Bromination of Butanoic Acid Derivatives for Precursor Synthesis
The primary precursor for this compound is 2,4-dibromobutanoic acid. The synthesis of this precursor often starts from butanoic acid derivatives, with γ-butyrolactone being a common and effective starting material. wikipedia.org One widely used method involves the ring-opening bromination of γ-butyrolactone.
The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone for the α-bromination of carboxylic acids. fiveable.memasterorganicchemistry.comjove.comlibretexts.org This reaction facilitates the selective introduction of a bromine atom at the carbon adjacent to the carboxylic acid group. fiveable.me While effective for α-bromination, the synthesis of 2,4-dibromobutanoic acid requires bromination at both the α and γ positions.
A common approach to achieve this is the ring-opening bromination of γ-butyrolactone. In a typical procedure, γ-butyrolactone is treated with bromine in the presence of a catalytic amount of red phosphorus or phosphorus tribromide. orgsyn.org This reaction leads to the formation of 2,4-dibromobutanoyl bromide, which is then hydrolyzed to yield 2,4-dibromobutanoic acid. The temperature is a critical parameter in this process. For instance, one procedure involves adding bromine to a mixture of γ-butyrolactone and red phosphorus at a cooled temperature, followed by heating to complete the reaction. orgsyn.org
Another technique involves the use of N-Bromosuccinimide (NBS), a milder brominating agent, which can be used for α-bromination of carbonyl derivatives. manac-inc.co.jpwikipedia.org NBS is often used in radical reactions, such as allylic and benzylic brominations, initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.org While less common for the direct synthesis of 2,4-dibromobutanoic acid, NBS can be employed in multi-step syntheses involving butanoic acid derivatives. askfilo.com
Catalysis is crucial for achieving selective bromination. In the Hell-Volhard-Zelinsky reaction, phosphorus tribromide (PBr₃) is used as a catalyst. jove.comwikipedia.orgntu.edu.sg It can be added directly or generated in situ from red phosphorus and bromine. jove.comntu.edu.sg The PBr₃ converts the carboxylic acid to an acyl bromide, which more readily enolizes, allowing for α-bromination. libretexts.orgwikipedia.orglibretexts.org
In the ring-opening bromination of γ-butyrolactone, phosphorus tribromide also plays a key catalytic role. nih.govbeilstein-journals.org The reaction of γ-butyrolactone with bromine and a substoichiometric amount of PBr₃, followed by hydrolysis, yields 2,4-dibromobutanoic acid. nih.govbeilstein-journals.org The absence of PBr₃ significantly hinders the reaction. nih.govbeilstein-journals.org Research has shown that reacting lactones with bromine and a catalytic amount of PBr₃ at elevated temperatures can produce the corresponding dibromo carboxylic acids in high yields. nih.govbeilstein-journals.org
| Starting Material | Brominating Agent | Catalyst | Product | Yield (%) | Reference |
| δ-Valerolactone | Br₂ | PBr₃ (5 mol%) | 2,5-Dibromopentanoic acid | 90 | nih.govbeilstein-journals.org |
| γ-Butyrolactone | Br₂ | PBr₃ (10 mol%) | 2,4-Dibromobutanoic acid | 76 | nih.govbeilstein-journals.org |
| ε-Caprolactone | Br₂ | PBr₃ (10 mol%) | 2,6-Dibromohexanoic acid | 70 | nih.govbeilstein-journals.org |
Table 1: Catalytic Bromination of Lactones
Conversion of 2,4-Dibromobutanoic Acid to this compound
Once 2,4-dibromobutanoic acid is synthesized, the next step is its conversion to the more reactive acyl chloride. This is a standard transformation in organic synthesis, and several reagents can be employed for this purpose.
Thionyl chloride (SOCl₂) is a widely used and effective reagent for converting carboxylic acids to acyl chlorides. masterorganicchemistry.comjove.comlibretexts.orgopenstax.org The reaction proceeds through a nucleophilic acyl substitution pathway. The carboxylic acid first attacks the thionyl chloride, leading to the formation of a reactive chlorosulfite intermediate and replacing the hydroxyl group with a much better leaving group. libretexts.orgopenstax.orgyoutube.com A chloride ion then attacks the carbonyl carbon, ultimately forming the acyl chloride and releasing sulfur dioxide and hydrogen chloride as gaseous byproducts. masterorganicchemistry.comlibretexts.org This reaction is often performed in an inert solvent. The use of a catalyst, such as pyridine (B92270) or N,N-dimethylformamide (DMF), can accelerate the reaction. masterorganicchemistry.com
While thionyl chloride is common, other reagents can also be used to synthesize acyl chlorides from carboxylic acids. These include phosphorus pentachloride (PCl₅), phosphorus trichloride (B1173362) (PCl₃), and oxalyl chloride. masterorganicchemistry.comlibretexts.orgresearchgate.net
Phosphorus Pentachloride (PCl₅): PCl₅ reacts with carboxylic acids to form acyl chlorides along with phosphorus oxychloride (POCl₃) and hydrogen chloride. jove.comlibretexts.org The formation of the stable P=O bond in phosphorus oxychloride helps to drive the reaction forward. jove.com
Phosphorus Trichloride (PCl₃): PCl₃ is another option for this conversion, yielding the acyl chloride and phosphorous acid as a byproduct. libretexts.org
Oxalyl Chloride ((COCl)₂): Oxalyl chloride is often considered a milder and more selective reagent than thionyl chloride. researchgate.netstackexchange.comreddit.com It reacts with carboxylic acids, typically in the presence of a catalytic amount of DMF, to produce the acyl chloride. reddit.com The byproducts of this reaction, carbon dioxide, carbon monoxide, and hydrogen chloride, are all gases, which simplifies purification. researchgate.net Oxalyl chloride is particularly useful for substrates that may be sensitive to the harsher conditions of thionyl chloride. researchgate.netresearchgate.netsigmaaldrich.comdergipark.org.tr
The choice of chlorinating agent often depends on the specific substrate, desired reaction conditions, and the scale of the synthesis.
| Chlorinating Reagent | Byproducts | Key Advantages | Reference |
| Thionyl Chloride (SOCl₂) | SO₂, HCl (gases) | Common, effective, gaseous byproducts | masterorganicchemistry.comlibretexts.org |
| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Effective, driven by stable P=O bond formation | jove.comlibretexts.org |
| Phosphorus Trichloride (PCl₃) | H₃PO₃ | Alternative phosphorus-based reagent | libretexts.org |
| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl (gases) | Milder conditions, gaseous byproducts simplify workup | researchgate.netreddit.com |
Table 2: Comparison of Chlorinating Reagents for Acyl Chloride Synthesis
Multi-Step Synthetic Sequences Incorporating Butyrolactone
The conversion of γ-butyrolactone to this compound is a multi-step process that leverages the reactivity of the lactone ring. The synthesis generally proceeds through ring-opening followed by functionalization to introduce the desired bromine atoms and the acyl chloride group.
A common pathway for the synthesis of this compound from γ-butyrolactone involves the bromination of the lactone. This process typically utilizes bromine in the presence of a catalyst, such as red phosphorus or phosphorus tribromide. The reaction proceeds via the formation of an intermediate, 2,4-dibromobutanoyl bromide, which is subsequently hydrolyzed to yield 2,4-dibromobutanoic acid. The carboxylic acid then serves as a precursor to the final product.
The conversion of 2,4-dibromobutanoic acid to this compound is a standard transformation in organic chemistry. This step enhances the electrophilicity of the carbonyl carbon, making the resulting acyl chloride a highly reactive intermediate for various acylation reactions.
An alternative approach involves the direct conversion of γ-butyrolactone to a chloro-analog, 4-chlorobutyryl chloride, using reagents like thionyl chloride in the presence of a catalyst. google.comgoogle.com While this method produces a chlorinated derivative, it highlights the ring-opening and conversion of the lactone to an acyl chloride functionality. The synthesis of the dibromo- a specific derivative, requires subsequent bromination steps.
The synthesis of related compounds, such as α-bromo-γ-butyrolactone, has also been reported through the reaction of γ-butyrolactone with bromine at elevated temperatures or with a catalyst. orgsyn.org This intermediate could potentially be further functionalized to yield the target compound.
The efficiency of the synthesis of this compound from γ-butyrolactone is highly dependent on the reaction conditions. Temperature is a critical parameter in the initial bromination of γ-butyrolactone. Reported temperatures for this step range from 25°C to 180°C, with specific procedures involving heating to 100°C before the addition of bromine and maintaining the temperature between 110-115°C.
The choice of catalyst also plays a significant role. Phosphorus tribromide is often used to facilitate the conversion of the intermediate carboxylic acid to an acid bromide, which is more susceptible to alpha-bromination. In the synthesis of the related 4-chlorobutyryl chloride from γ-butyrolactone, various catalysts have been explored, including zinc chloride, pyridine, DMF, and N,N-dimethylaniline, with the goal of achieving high yields, often exceeding 90%. google.comgoogle.com
For the conversion of the intermediate 2,4-dibromobutanoic acid to the acyl chloride, standard chlorinating agents are employed. The reaction of 2,4-dibromobutanoic acid chloride with an amine, for instance, is typically carried out at low temperatures, such as -20 to -10 °C, to control the reactivity of the acyl chloride. acs.org
The following table summarizes the key reaction parameters for the synthesis of this compound and related compounds from γ-butyrolactone, based on available research findings.
| Starting Material | Reagents | Catalyst | Temperature | Product | Yield | Reference |
| γ-Butyrolactone | Bromine | Phosphorus Tribromide | 75-180°C | 2,4-Dibromobutanoic Acid | Not specified | |
| 2,4-Dibromobutanoic Acid | Chlorinating Agent | Not specified | Not specified | This compound | Not specified | |
| γ-Butyrolactone | Thionyl Chloride | Zinc Chloride | Not specified | 4-Chlorobutyryl Chloride | ~87% | google.com |
| γ-Butyrolactone | Bis(trichloromethyl) carbonate | DMF | 140°C | 4-Chlorobutyryl Chloride | 91.4% | google.com |
| γ-Butyrolactone | Bromine | None | 160-170°C | α-Bromo-γ-butyrolactone | 70% | orgsyn.org |
Mechanistic Investigations of Reactions Involving 2,4 Dibromobutyryl Chloride
Electrophilic Nature and Reactivity of the Acyl Chloride Moiety
The acyl chloride functional group is one of the most reactive derivatives of carboxylic acids. This high reactivity stems from the significant electrophilicity of the carbonyl carbon. The carbon atom is bonded to two highly electronegative atoms, oxygen and chlorine, which strongly withdraw electron density via the inductive effect. This withdrawal creates a substantial partial positive charge on the carbonyl carbon, making it an excellent target for nucleophiles.
Nucleophilic Acyl Substitution Mechanisms
Reactions at the acyl chloride group of 2,4-dibromobutyryl chloride predominantly occur through a nucleophilic acyl substitution mechanism. This is generally a two-step process known as an addition-elimination mechanism.
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate.
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and quickly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and in the process, the chloride ion is expelled. Chloride is an excellent leaving group because its conjugate acid, hydrochloric acid (HCl), is a strong acid.
This sequence results in the net substitution of the chloride with the attacking nucleophile.
The reaction of this compound with an alcohol provides a direct pathway to the synthesis of the corresponding 2,4-dibromobutyrate esters. This process is a classic example of nucleophilic acyl substitution. libretexts.org
The mechanism proceeds as follows:
The alcohol, acting as a nucleophile, attacks the carbonyl carbon of the this compound. The lone pair of electrons on the alcohol's oxygen atom forms a new bond with the carbonyl carbon. libretexts.org
This addition leads to the formation of a tetrahedral intermediate, with a negative charge on the oxygen and a positive charge on the oxygen of the original alcohol moiety.
The intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as the leaving group. libretexts.org
The chloride ion then deprotonates the positively charged oxygen, yielding the final ester product and hydrogen chloride (HCl) as a byproduct. libretexts.org
The reaction is typically rapid and exothermic. libretexts.org
Table 1: Mechanistic Steps in the Esterification of this compound with Ethanol (B145695)
| Step | Description | Intermediate/Product |
| 1 | Nucleophilic Attack | The oxygen atom of ethanol attacks the carbonyl carbon of this compound. |
| 2 | Tetrahedral Intermediate Formation | A transient tetrahedral intermediate is formed. |
| 3 | Elimination of Leaving Group | The carbonyl double bond is reformed, and the chloride ion is expelled. |
| 4 | Deprotonation | The chloride ion abstracts a proton from the oxonium ion to yield the final ester and HCl. |
This compound readily reacts with ammonia (B1221849), primary amines, and secondary amines to form amides. fishersci.co.uk The reaction follows the same nucleophilic addition-elimination mechanism seen in esterification. However, the nature of the amine nucleophile dictates the final product distribution and the form of the acidic byproduct.
Reaction with Ammonia: Using ammonia as the nucleophile results in the formation of a primary amide, 2,4-dibromobutyramide. A second equivalent of ammonia acts as a base to neutralize the hydrogen chloride byproduct, forming ammonium (B1175870) chloride. organic-chemistry.org
Reaction with Primary Amines: A primary amine (R-NH₂) reacts to yield an N-substituted (secondary) amide. Similar to the reaction with ammonia, a second equivalent of the amine is typically used to neutralize the HCl, forming an alkylammonium chloride salt.
Reaction with Secondary Amines: A secondary amine (R₂NH) will form an N,N-disubstituted (tertiary) amide. Again, a base is required to scavenge the HCl produced.
The distribution of products is directly controlled by the choice of the amine reactant. Tertiary amines, lacking a proton on the nitrogen atom, cannot form stable amides through this pathway and are often used as non-nucleophilic bases to facilitate these reactions. fishersci.co.uk The use of specific solvents can also control the selectivity of amidation. nih.gov
Table 2: Product Distribution in Amidation of this compound
| Amine Reactant | Product Type | Specific Product Example (with Ethylamine) | Byproduct (with excess amine) |
| Ammonia (NH₃) | Primary Amide | 2,4-Dibromobutyramide | Ammonium chloride (NH₄Cl) |
| Primary Amine (CH₃CH₂NH₂) | Secondary Amide | N-Ethyl-2,4-dibromobutyramide | Ethylammonium chloride (CH₃CH₂NH₃Cl) |
| Secondary Amine ((CH₃CH₂)₂NH) | Tertiary Amide | N,N-Diethyl-2,4-dibromobutyramide | Diethylammonium chloride ((CH₃CH₂)₂NH₂Cl) |
Role of Halogen Atoms in Enhancing Electrophilicity
The reactivity of the acyl chloride is significantly influenced by the presence of other halogen atoms in the molecule. In this compound, the chlorine atom on the carbonyl group and the two bromine atoms on the alkyl chain all function as electron-withdrawing groups through their inductive effects. studentdoctor.netucalgary.ca
These groups pull electron density away from the carbonyl carbon, both directly (from the chlorine) and through the carbon chain (from the bromines). This intensified electron withdrawal increases the magnitude of the partial positive charge on the carbonyl carbon, making it even more electrophilic than in a simple, unsubstituted acyl chloride. libretexts.orgresearchgate.net This enhanced electrophilicity leads to a faster rate of nucleophilic attack at the carbonyl center. ucalgary.ca
Nucleophilic Substitution at Brominated Carbon Centers
Beyond the reactivity at the acyl chloride group, this compound possesses two additional electrophilic sites: the carbon atom at position 2 (the α-carbon) and the carbon atom at position 4 (the γ-carbon), both of which are bonded to bromine atoms. These sites behave as alkyl halides and are susceptible to nucleophilic substitution reactions.
Sₙ2 Mechanistic Aspects of Bromine Displacement
Displacement of the bromide ions from the C-2 and C-4 positions typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The Sₙ2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide) departs. libretexts.org
Key features of this mechanism include:
Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the carbon-bromine bond. masterorganicchemistry.com
Inversion of Stereochemistry: If the carbon atom being attacked is a chiral center (as the C-2 position is), the Sₙ2 reaction results in an inversion of its stereochemical configuration. chemistrysteps.com
Rate Dependence: The reaction rate is dependent on the concentration of both the substrate and the nucleophile. chemistrysteps.com
The relative reactivity of the C-2 and C-4 positions towards Sₙ2 attack is primarily governed by steric hindrance. masterorganicchemistry.com
C-4 Position: This is a primary alkyl halide. Steric hindrance is minimal, making it highly accessible to nucleophilic attack.
C-2 Position: This is a secondary alkyl halide. It is more sterically hindered than the C-4 position due to the presence of the adjacent carbonyl group and the rest of the carbon chain.
Consequently, under Sₙ2 conditions, nucleophilic substitution is generally favored at the less sterically hindered C-4 position over the C-2 position. stackexchange.com Selective reaction at one site over the other can often be achieved by controlling reaction conditions such as temperature and the choice of nucleophile.
Stereochemical Outcomes in Nucleophilic Substitutions
The stereochemical outcomes of nucleophilic substitution reactions involving this compound are dictated by the reaction mechanism, which is influenced by the nature of the nucleophile, the solvent, and the reaction conditions. The presence of a bromine atom at the α-carbon creates a chiral center, making the stereoselectivity of substitution a critical aspect of its chemistry.
In reactions proceeding through an S(_N)2 mechanism, the nucleophile attacks the carbon atom from the side opposite to the leaving group (the bromine atom), resulting in an inversion of the stereochemical configuration at the α-carbon. This is often observed with strong, unhindered nucleophiles in polar aprotic solvents. For instance, the reaction with certain nitrogen or oxygen nucleophiles can lead to products with an inverted stereocenter.
Conversely, under conditions that favor an S(_N)1 mechanism, such as with weaker nucleophiles in polar protic solvents, the reaction proceeds through a planar carbocation intermediate. This typically leads to a racemic or nearly racemic mixture of products, as the nucleophile can attack the carbocation from either face with roughly equal probability.
The neighboring group participation of the bromine atom at the γ-position can also influence the stereochemical outcome. The γ-bromo group can act as an internal nucleophile, forming a cyclic bromonium ion intermediate. Subsequent attack by an external nucleophile on this intermediate can lead to products with retained or inverted stereochemistry, depending on the site of attack and the reaction pathway.
Intramolecular Cyclization Reactions Promoted by this compound Derivatives
Derivatives of this compound are valuable precursors for intramolecular cyclization reactions, leading to the formation of various heterocyclic structures. These reactions take advantage of the two electrophilic centers: the acyl chloride carbon and the carbon atoms bearing the bromine atoms. By reacting this compound with a molecule containing two nucleophilic sites, a subsequent intramolecular reaction can be triggered to form a cyclic compound.
The general strategy involves the initial reaction of the acyl chloride with a dinucleophile, such as an amino alcohol or a diamine. This forms an intermediate that contains both a nucleophilic group and the dibrominated alkyl chain. The subsequent intramolecular cyclization occurs when the remaining nucleophilic group displaces one of the bromine atoms, leading to the formation of a heterocyclic ring. The regioselectivity of the cyclization (i.e., which bromine atom is displaced) can often be controlled by the reaction conditions and the nature of the nucleophilic species.
Formation of Heterocyclic Ring Systems
The bifunctional nature of this compound makes it a versatile building block for the synthesis of a variety of heterocyclic ring systems. The specific heterocycle formed depends on the nucleophile used to react with the acyl chloride and to participate in the subsequent intramolecular cyclization.
One of the most significant applications of this compound derivatives is in the synthesis of γ-lactams (pyrrolidin-2-ones). sigmaaldrich.com In a typical synthetic route, the acyl chloride is first reacted with an amine to form the corresponding amide. This intermediate, which now contains a nucleophilic nitrogen atom, can undergo an intramolecular nucleophilic substitution where the amide nitrogen attacks the carbon bearing the γ-bromo atom, displacing the bromide and forming the five-membered lactam ring.
This cyclization can be highly stereoselective, particularly when a chiral amine is used as the starting material. The stereochemistry of the newly formed chiral center in the lactam ring is influenced by the stereochemistry of the starting amine and the reaction conditions. This methodology has been successfully employed in the synthesis of α-substituted γ-lactams with good diastereoselectivities. sigmaaldrich.com
| Starting Material | Reagent | Product | Key Feature |
|---|---|---|---|
| This compound | Chiral Amine | α-Bromo-γ-lactam | Stereoselective cyclization |
| This compound | Ammonia | γ-Lactam | Formation of the core pyrrolidin-2-one structure |
While less common than lactam synthesis, derivatives of this compound can also serve as precursors for the formation of other heterocyclic systems like thiazoles and imidazoles. The synthesis of these heterocycles generally involves reacting the dibromo-derivative with a suitable binucleophile.
For the synthesis of thiazole (B1198619) derivatives, a thiourea (B124793) or a thioamide can be used as the binucleophile. The reaction likely proceeds through the initial formation of a thioester or a related intermediate, followed by an intramolecular cyclization where the sulfur atom displaces one of the bromine atoms, and a subsequent condensation step to form the aromatic thiazole ring.
Similarly, for the generation of imidazole (B134444) derivatives, a formamidine (B1211174) or a related nitrogen-containing binucleophile can be employed. The reaction sequence would involve the formation of an amidine intermediate, followed by intramolecular cyclization to construct the imidazole ring.
Stereoselective Cyclization Strategies
Achieving stereoselectivity in the cyclization of this compound derivatives is crucial for the synthesis of enantiomerically pure target molecules. Several strategies can be employed to control the stereochemical outcome of these reactions.
One common approach is the use of a chiral auxiliary. By attaching a chiral auxiliary to the nitrogen atom of the amide intermediate, the stereochemical course of the subsequent intramolecular cyclization can be directed. The chiral auxiliary creates a diastereomeric intermediate, and the steric hindrance it imposes favors the formation of one diastereomer of the cyclized product over the other. The auxiliary can then be removed in a later step to yield the enantiomerically enriched product.
Another strategy involves the use of a chiral catalyst. A chiral Lewis acid or a chiral base can be used to catalyze the cyclization reaction, creating a chiral environment that favors the formation of one enantiomer.
The inherent chirality of the starting materials can also be exploited. If a chiral amine or alcohol is used in the initial reaction with this compound, the stereocenter in this starting material can influence the stereochemistry of the cyclization step through diastereoselective control.
Electrophilic Aromatic Substitution Reactions Involving this compound Derivatives
This compound can act as an acylating agent in Friedel-Crafts acylation reactions, which is a classic example of electrophilic aromatic substitution. wikipedia.org In this reaction, the acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl(_3)), to introduce the 2,4-dibromobutyryl group onto the aromatic ring.
The mechanism of the Friedel-Crafts acylation begins with the reaction of the acyl chloride with the Lewis acid catalyst to form a highly electrophilic acylium ion. masterorganicchemistry.com This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex. minia.edu.eguci.edu Finally, a proton is lost from the sigma complex to restore the aromaticity of the ring and yield the acylated product. minia.edu.eg
The presence of the two bromine atoms on the acyl chain does not typically interfere with the Friedel-Crafts acylation. However, the electron-withdrawing nature of the bromine atoms can slightly deactivate the acyl chloride, potentially requiring harsher reaction conditions compared to a simple alkanoyl chloride. The resulting aryl ketone, containing the 2,4-dibromobutyryl moiety, is a versatile intermediate for further synthetic transformations, where the bromine atoms can be substituted or eliminated to introduce additional functionality.
| Aromatic Substrate | Catalyst | Product | Reaction Type |
|---|---|---|---|
| Benzene | AlCl₃ | 1-Phenyl-2,4-dibromobutan-1-one | Friedel-Crafts Acylation |
| Toluene (B28343) | AlCl₃ | 1-(p-tolyl)-2,4-dibromobutan-1-one (major) | Friedel-Crafts Acylation |
Catalytic Activation for Aromatic Functionalization
The reaction of this compound with aromatic compounds proceeds via an electrophilic aromatic substitution pathway, specifically a Friedel-Crafts acylation. This transformation requires the activation of the acyl chloride by a Lewis acid catalyst. The most commonly employed catalyst for this purpose is aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.com
The catalytic cycle commences with the coordination of the Lewis acid (e.g., AlCl₃) to the chlorine atom of the acyl chloride group. This coordination polarizes the carbon-chlorine bond, rendering the carbonyl carbon significantly more electrophilic. masterorganicchemistry.com Subsequently, the departure of the chloride ion, facilitated by the Lewis acid, results in the formation of a highly reactive acylium ion. This acylium ion is resonance-stabilized, which prevents the carbocation rearrangements that are often observed in Friedel-Crafts alkylations. masterorganicchemistry.comlibretexts.org
The generated 2,4-dibromobutyryl acylium ion then serves as the potent electrophile that is attacked by the electron-rich aromatic ring. The subsequent steps involve the formation of a sigma complex (also known as an arenium ion), followed by deprotonation to restore the aromaticity of the ring and yield the final acylated product. wikipedia.orglibretexts.org The catalyst is regenerated in this process, although in practice, more than a stoichiometric amount of the Lewis acid is often required because both the starting acyl chloride and the resulting ketone product can form complexes with it. wikipedia.org
The general mechanism for the catalytic activation and subsequent acylation is depicted below:
Step 1: Formation of the Acylium Ion
R-COCl + AlCl₃ → [R-CO]⁺ + [AlCl₄]⁻
Where R = -CH(Br)CH₂CH₂Br
Step 2: Electrophilic Attack and Formation of the Sigma Complex
Ar-H + [R-CO]⁺ → [Ar(H)(COR)]⁺
Step 3: Deprotonation and Product Formation
[Ar(H)(COR)]⁺ + [AlCl₄]⁻ → Ar-COR + HCl + AlCl₃
While aluminum chloride is a traditional and effective catalyst, other Lewis acids such as ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) can also be utilized, potentially offering milder reaction conditions or different selectivities. masterorganicchemistry.comadichemistry.com The choice of catalyst can significantly influence the reaction rate and yield.
| Catalyst | General Reactivity | Key Features |
| Aluminum chloride (AlCl₃) | High | Strong Lewis acid, widely used, can require stoichiometric amounts. |
| Ferric chloride (FeCl₃) | Moderate to High | Effective Lewis acid, sometimes used as a milder alternative to AlCl₃. |
| Zinc chloride (ZnCl₂) | Moderate | Milder Lewis acid, may require higher temperatures or longer reaction times. |
This table provides a general overview of common Lewis acid catalysts used in Friedel-Crafts acylations.
Regioselectivity in Substituted Aromatic Systems
When this compound reacts with a substituted aromatic ring, the position of acylation is dictated by the electronic properties of the substituent already present on the ring. The principles of electrophilic aromatic substitution govern the regiochemical outcome.
Substituents on the aromatic ring can be broadly classified as either activating or deactivating groups. Activating groups are electron-donating and increase the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles. These groups generally direct the incoming electrophile to the ortho and para positions. Conversely, deactivating groups are electron-withdrawing, decrease the ring's nucleophilicity, and direct the incoming electrophile to the meta position. Halogens are an exception, as they are deactivating yet ortho, para-directing.
In the context of the acylation with this compound, the following regioselectivity patterns are expected:
With Activating Substituents (e.g., -OCH₃, -CH₃): In the reaction with anisole (B1667542) (-OCH₃), the methoxy (B1213986) group is a strong activating group and will direct the acylation primarily to the para position due to steric hindrance at the ortho positions. vedantu.com Similarly, with toluene (-CH₃), the methyl group directs the incoming acyl group to the ortho and para positions, with the para product often predominating. libretexts.org
With Deactivating Substituents (e.g., -NO₂, -CF₃): Aromatic rings bearing strongly deactivating groups are generally unreactive towards Friedel-Crafts acylation. libretexts.org Therefore, the reaction of this compound with compounds like nitrobenzene (B124822) would be expected to be very slow or not occur at all under standard conditions.
With Halogen Substituents (e.g., -Cl, -Br): For halogen-substituted benzenes, such as chlorobenzene, the halogen is a deactivating but ortho, para-directing group. The acylation would be expected to yield a mixture of ortho and para isomers, with the para isomer typically being the major product due to reduced steric clash.
The regioselectivity is a result of the relative stability of the intermediate sigma complexes. For ortho and para attack on an aromatic ring with an activating substituent, a resonance structure can be drawn where the positive charge is delocalized onto the carbon atom bearing the activating group, leading to a more stable intermediate. For deactivating groups, the meta attack leads to a less destabilized intermediate compared to ortho or para attack.
| Aromatic Substrate | Substituent Type | Expected Major Product(s) |
| Anisole | Activating (-OCH₃) | para-acylated product |
| Toluene | Activating (-CH₃) | para- and ortho-acylated products |
| Chlorobenzene | Deactivating, o,p-directing (-Cl) | para-acylated product |
| Nitrobenzene | Deactivating, m-directing (-NO₂) | No significant reaction |
This table summarizes the expected regiochemical outcomes for the Friedel-Crafts acylation of various substituted benzenes with this compound based on general principles.
Applications of 2,4 Dibromobutyryl Chloride in Complex Molecule Synthesis
Precursor in the Synthesis of Pharmaceutical Intermediates
The trifunctional nature of 2,4-dibromobutyryl chloride makes it a key starting material for various heterocyclic structures that form the core of many pharmaceutical agents. Its ability to participate in cyclization and substitution reactions is fundamental to its utility in medicinal chemistry.
This compound is a crucial reagent in the stereoselective synthesis of α-substituted γ-lactams. sigmaaldrich.com These γ-lactam scaffolds are important structural motifs in peptidomimetics, which are molecules designed to mimic natural peptides but with improved stability or activity.
The synthesis process often begins with the reaction of this compound to form an α-bromolactam intermediate. sigmaaldrich.comchemicalbook.com This intermediate can then be alkylated to introduce various substituents at the α-position with good diastereoselectivity. The resulting α-substituted γ-lactams serve as dipeptide isosteres, effectively replacing parts of a natural peptide sequence to modulate its biological function. This approach is significant in the development of new therapeutic agents that target protein-protein interactions.
The compound is utilized in the preparation of enantiopure 2-acylazetidines. sigmaaldrich.com Azetidines are four-membered heterocyclic rings that are present in numerous biologically active molecules. The reaction involving this compound facilitates the construction of this strained ring system, which can then be converted into derivatives like azetidinylesters.
These azetidinyl structures are key building blocks for more complex molecules with potential therapeutic applications. For instance, derivatives containing the azetidine (B1206935) ring have been investigated for their neuroprotective activities, highlighting the importance of synthetic routes enabled by precursors such as this compound.
While this compound is a versatile precursor for pharmaceutical intermediates, its direct role in the synthesis of GPR119 modulators and specific cephalosporin (B10832234) analogues is not explicitly detailed in the available literature. GPR119 modulators are a class of drugs investigated for the treatment of type 2 diabetes and obesity, acting on a G-protein-coupled receptor to promote glucose homeostasis. nih.gov Cephalosporins are a major class of β-lactam antibiotics. nih.gov The synthesis of novel analogues, such as spirocyclic cephalosporins, is an active area of research to combat antibiotic resistance. nih.goved.ac.ukmdpi.com The utility of this compound in this context would likely involve its conversion to a key heterocyclic intermediate which is subsequently incorporated into the final drug structure.
Utility in Agrochemical and Polymer Chemistry
Beyond pharmaceuticals, the reactivity of this compound lends itself to applications in the development of agrochemicals and functional polymers.
This compound is classified as an agrochemical intermediate. Halogenated acyl chlorides are an important class of building blocks in the pesticide industry. For example, the related compound 4-chlorobutyryl chloride is an important intermediate in the production of herbicides and other plant protection agents. google.com By analogy, this compound serves as a precursor for introducing a functionalized four-carbon chain into a larger molecule, a common strategy in the design of new active ingredients for agrochemicals. Its multiple reactive sites allow for the construction of complex molecular frameworks necessary for targeted biological activity against weeds, fungi, or insects. mt.gov
The presence of an acyl chloride and two bromine atoms gives this compound the potential to be used in polymer chemistry. Acyl chlorides can react with a variety of functional groups to form stable linkages, while the bromine atoms can serve as initiation or grafting sites for polymerization reactions. This functionality could allow it to be used as a cross-linking agent to create polymer networks or as a monomer in the synthesis of functional polyesters or polyamides. However, specific examples of its incorporation into polymer architectures for functional materials are not detailed in the surveyed research. mdpi.commdpi.com
Advanced Organic Transformations and Methodology Development
Further research is required to explore the potential of this compound in the development of novel synthetic methodologies.
The concept of "umpolung," or polarity inversion, provides a powerful strategy for the synthesis of complex organic molecules. In the context of 1,3-diketone synthesis, this would typically involve reversing the normal electrophilic reactivity of a carbonyl carbon to a nucleophilic one. This can be achieved through various means, such as the use of dithiane chemistry or N-heterocyclic carbenes.
However, there is currently no specific, documented research detailing the use of this compound in umpolung strategies for the synthesis of 1,3-diketones. Standard methods for 1,3-diketone synthesis generally involve the acylation of ketone enolates with acyl chlorides. organic-chemistry.orgnih.govorganic-chemistry.orgnih.govbeilstein-journals.org While this compound possesses an acyl chloride functional group, its bifunctional nature with two bromine atoms presents a unique set of reactive sites. The interplay of these functionalities could potentially lead to complex reaction pathways, but specific methodologies leveraging this substrate for 1,3-diketone synthesis via an umpolung approach have not been reported in the scientific literature.
Further investigation would be necessary to determine if this compound or its derivatives could be employed to generate a masked acyl anion or a related umpolung synthon for the targeted synthesis of 1,3-diketones.
The construction of polycyclic and spirocyclic frameworks is a significant challenge in organic synthesis, often requiring intricate and multi-step reaction sequences. Bifunctional molecules like this compound could, in principle, serve as valuable building blocks in such syntheses by enabling intramolecular cyclization or cascade reactions.
Despite this potential, a thorough review of the scientific literature reveals no specific examples of this compound being utilized for the formation of unique polycyclic or spiro compounds. The documented applications of this compound are primarily in the synthesis of less complex structures such as methyl 2,4-dibromobutanoate and certain lactam derivatives.
The development of synthetic routes to polycyclic and spiro compounds using this compound would represent a novel area of research. Such strategies might involve sequential or tandem reactions that take advantage of the differential reactivity of the acyl chloride and the two bromine atoms to build complex, three-dimensional architectures. However, at present, there are no established protocols or research findings to report in this area.
Computational Chemistry and Theoretical Studies on 2,4 Dibromobutyryl Chloride Systems
Quantum Chemical Calculations of Electronic Structure and Reactivity
No specific quantum chemical calculations detailing the electronic structure, reactivity, electrophilic and nucleophilic sites, or transition states for reactions involving 2,4-Dibromobutyryl chloride were found in the available literature. While density functional theory (DFT) and ab initio methods are commonly used to study acyl halides, allowing for the prediction of reactivity and reaction mechanisms, such studies have not been published for this particular di-brominated compound. researchgate.netnih.govresearchgate.net
Analysis of Electrophilic and Nucleophilic Sites
In general, for an acyl chloride, the primary electrophilic site is the carbonyl carbon due to the strong dipole created by the adjacent oxygen and chlorine atoms. pressbooks.pubtaylorandfrancis.comyoutube.com The oxygen atom, with its lone pairs, would be a nucleophilic center. Additionally, the bromine atoms in this compound would influence the electron distribution along the carbon chain, potentially creating other electrophilic carbon centers (C2 and C4). However, without specific molecular orbital calculations or molecular electrostatic potential (MEP) maps for this molecule, any detailed analysis remains speculative.
Transition State Characterization for Key Reaction Pathways
The characterization of transition states is crucial for understanding reaction kinetics and mechanisms. For acyl chlorides, these studies often focus on nucleophilic acyl substitution. libretexts.org For this compound, key pathways would include reactions with various nucleophiles at the acyl chloride moiety or substitution at the bromine-bearing carbons. Computational studies would be invaluable for determining the activation energies for these competing pathways, but no such studies have been specifically conducted for this molecule. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide insight into the movement of atoms and molecules over time, which is essential for understanding conformational preferences and non-covalent interactions. mdpi.comnih.gov There is no evidence of MD simulations having been performed on this compound to analyze its conformational landscape or how it interacts with other molecules.
Studies on Solvation Effects in Reaction Environments
The choice of solvent can significantly impact reaction rates and selectivity. rsc.orgdntb.gov.ua Computational studies on solvation effects typically use implicit or explicit solvent models to understand how the solvent stabilizes reactants, products, and transition states. The specific influence of different solvents on the reactivity of this compound has not been a subject of published computational research.
Ligand-Protein Binding Simulations for Biological Applications
Given that this compound is used in the synthesis of compounds with potential anti-inflammatory activity, understanding its interaction with biological targets could be of interest. sigmaaldrich.comchemicalbook.com Ligand-protein binding simulations are a powerful tool for this purpose. researchgate.netnih.govcncb.ac.cn However, no molecular docking or MD simulation studies involving this compound as a ligand have been reported.
Prediction of Spectroscopic Properties and Reaction Selectivity
Computational methods, particularly DFT, are frequently used to predict spectroscopic properties like NMR, IR, and UV-Vis spectra, which can aid in experimental characterization. jchemlett.comresearchgate.netresearchgate.net These methods can also help predict reaction selectivity by comparing the activation energies of different possible reaction pathways. nih.gov No computational studies predicting the spectroscopic properties or reaction selectivity of this compound are currently available.
Advanced Analytical Methodologies for Research on 2,4 Dibromobutyryl Chloride and Its Derivatives
Spectroscopic Characterization for Structural Elucidation and Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 2,4-Dibromobutyryl chloride by mapping the chemical environments of its proton (¹H) and carbon (¹³C) nuclei.
In the ¹H NMR spectrum of the 2,4-dibromobutanoyl moiety, the protons on the carbon backbone exhibit characteristic splitting patterns due to spin-spin coupling with adjacent protons. The methine proton (CH) at the C2 position, being adjacent to a methylene (B1212753) group (CH₂), typically appears as a multiplet, often a doublet of doublets. The methylene protons at the C3 position are influenced by protons at both C2 and C4, resulting in a complex multiplet. The terminal methylene protons at the C4 position, adjacent to only the C3 methylene group, would be expected to appear as a triplet.
For example, in a derivative, 2,6-Di-tert-butyl-4-methylphenyl 2,4-dibromobutanoate, the signals corresponding to the 2,4-dibromobutanoyl portion show these patterns: the proton at the C2 position appears as a doublet of doublets at approximately 4.87 ppm, while the protons at C3 and C4 positions are observed as multiplets between 2.53 and 3.72 ppm amazonaws.com.
Table 1: Expected ¹H NMR Data for the 2,4-Dibromobutanoyl Moiety
| Proton Position | Expected Chemical Shift (ppm) | Expected Splitting Pattern |
|---|---|---|
| CH-Br (C2) | ~4.8 | Doublet of Doublets (dd) |
| CH₂ (C3) | ~2.5 - 2.8 | Multiplet (m) |
Note: Data is inferred from derivatives and general principles of NMR spectroscopy.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The presence of highly electronegative atoms, such as bromine, chlorine, and oxygen, causes a significant deshielding effect, shifting the resonance of nearby carbon atoms downfield to higher ppm values.
The carbonyl carbon (C=O) of the acid chloride group is the most deshielded carbon and is expected to appear in the range of 165-185 ppm libretexts.org. The carbon atom bonded to the bromine at the C2 position (CH-Br) and the carbon at the C4 position (CH₂-Br) are also deshielded, typically resonating in the 25-55 ppm range docbrown.info. The C3 methylene carbon (CH₂) will appear at a more upfield position compared to the halogenated carbons. In the spectrum of 2,6-Di-tert-butyl-4-methylphenyl 2,4-dibromobutanoate, the carbonyl carbon appears at 168.9 ppm, with other carbons of the butanoyl chain appearing at 45.1 ppm and 37.2 ppm amazonaws.com.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Hybridization | Chemical Environment | Predicted Chemical Shift (ppm) |
|---|---|---|---|
| C1 | sp² | C=O (Acyl Chloride) | 168 - 175 |
| C2 | sp³ | CH-Br | 45 - 55 |
| C3 | sp³ | CH₂ | 35 - 40 |
Note: Chemical shifts are predictive and based on typical values for similar functional groups and derivatives. amazonaws.comoregonstate.educompoundchem.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the most prominent and diagnostic absorption is the carbonyl (C=O) stretch of the acyl chloride group. This bond vibration gives rise to a very strong and sharp peak in the region of 1785-1815 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| Acyl Chloride | C=O Stretch | 1785 - 1815 | Strong, Sharp |
| Alkyl Chain | C-H Stretch | 2850 - 3000 | Medium to Strong |
| Alkyl Halide | C-Cl Stretch | 600 - 800 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.
The mass spectrum of this compound is characterized by a complex molecular ion region due to the presence of naturally occurring isotopes of both bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio) docbrown.info. This results in a distinctive cluster of peaks for the molecular ion [M]⁺ and its isotopologues at M+2, M+4, and M+6. Common fragmentation pathways would involve the loss of a chlorine radical (∙Cl) or a bromine radical (∙Br), or cleavage of the acyl group, leading to characteristic fragment ions.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of a molecule and its fragments nih.gov. By measuring the exact mass of the molecular ion, the precise molecular formula of this compound can be unequivocally confirmed, distinguishing it from other compounds with the same nominal mass. The calculated exact mass for the most abundant isotopologue, C₄H₅⁷⁹Br₂³⁵ClO, is 261.8420 Da.
Table 4: Calculated Exact Masses of Major Isotopologues of this compound
| Molecular Formula | Isotopes | Calculated Exact Mass (Da) |
|---|---|---|
| C₄H₅Br₂ClO | ⁷⁹Br, ⁷⁹Br, ³⁵Cl | 261.8420 |
| C₄H₅Br₂ClO | ⁷⁹Br, ⁸¹Br, ³⁵Cl | 263.8399 |
| C₄H₅Br₂ClO | ⁷⁹Br, ⁷⁹Br, ³⁷Cl | 263.8390 |
| C₄H₅Br₂ClO | ⁸¹Br, ⁸¹Br, ³⁵Cl | 265.8379 |
Isotopic Pattern Analysis for Bromine Atom Presence
Mass spectrometry is a powerful analytical technique for identifying the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z). libretexts.org For compounds containing bromine, such as this compound, mass spectrometry offers a distinctive method of confirmation due to the natural isotopic abundance of bromine. libretexts.orgcsbsju.edu
Bromine naturally exists as two stable isotopes, 79Br and 81Br, in nearly equal amounts (approximately 50.5% 79Br and 49.5% 81Br). libretexts.org This 1:1 isotopic ratio results in a characteristic pattern in the mass spectrum for any bromine-containing molecule or fragment. libretexts.orgchemguide.co.uk A compound with a single bromine atom will exhibit two peaks of almost equal intensity in the molecular ion region, separated by 2 m/z units, corresponding to the M+ and M+2 ions. csbsju.edu
For a molecule like this compound, which contains two bromine atoms, the isotopic pattern becomes even more distinct. The mass spectrum will display three molecular ion peaks at M+, M+2, and M+4. youtube.comsavemyexams.com This pattern arises from the possible combinations of the two bromine isotopes:
M+ peak: Contains two 79Br atoms.
M+2 peak: Contains one 79Br and one 81Br atom.
M+4 peak: Contains two 81Br atoms.
The relative intensity of these peaks follows a predictable 1:2:1 ratio, which is a definitive indicator of the presence of two bromine atoms in the molecule. youtube.comsavemyexams.com This unique isotopic signature allows researchers to readily identify dibrominated compounds and distinguish them from compounds containing other elements or a different number of bromine atoms. proquest.com
Table 1: Expected Isotopic Pattern for a Dibrominated Compound
| Ion Peak | Bromine Isotope Combination | Relative Intensity |
| M+ | 79Br + 79Br | 1 |
| M+2 | 79Br + 81Br | 2 |
| M+4 | 81Br + 81Br | 1 |
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds in complex mixtures. newarticle.ru These methods are widely used in research and industry to ensure the purity of substances and to analyze the composition of mixtures. newarticle.rumoravek.com For the analysis of this compound and its derivatives, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are invaluable tools. newarticle.ru
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is an analytical separation technique used to analyze volatile substances. libretexts.org In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a heated column containing a stationary phase. libretexts.org The separation of components is based on their differential partitioning between the mobile and stationary phases.
GC is particularly well-suited for the analysis of volatile derivatives of this compound. Acyl chlorides can be analyzed by GC, often after derivatization to form more stable compounds like amides or esters, which improves chromatographic performance. nih.govchromforum.org For instance, an improved GC method involves the reaction of carboxylic acid chlorides with diethylamine (B46881) to form the corresponding diethylamide, which can then be separated and quantified. nih.gov
The coupling of GC with mass spectrometry (GC-MS) is an extremely powerful technique for the analysis of brominated compounds. proquest.comresearchgate.net GC separates the components of the mixture, and the MS detector provides mass spectra for each component, allowing for definitive identification based on fragmentation patterns and the characteristic isotopic signature of bromine. proquest.com
Table 2: Typical GC Parameters for Analysis of Volatile Brominated Compounds
| Parameter | Typical Setting | Purpose |
| Column | DB-1HT, DB-Wax | Separation of analytes. acs.orgjapsonline.com |
| Injector Temperature | 150-280°C | Vaporization of the sample. acs.orgjapsonline.com |
| Oven Temperature Program | Ramped (e.g., 40°C to 200°C) | To separate compounds with a wide range of boiling points. libretexts.orgjapsonline.com |
| Carrier Gas | Helium, Nitrogen | To carry the sample through the column. acs.org |
| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | Detection and identification of separated components. proquest.comjapsonline.com |
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds. moravek.com It separates components of a mixture based on their interactions with a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure. sepscience.com
For non-volatile derivatives of this compound, reversed-phase HPLC (RP-HPLC) is the most commonly applied method due to its efficiency and sensitivity. srce.hr In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of water with acetonitrile (B52724) or methanol. sielc.com
The purity of these compounds can be assessed, and their quantification can be achieved using a suitable detector, most commonly an ultraviolet (UV) detector. sielc.com HPLC can also be coupled with mass spectrometry (LC-MS) to provide structural information about the separated compounds, which is particularly useful for identifying unknown derivatives or degradation products. sepscience.com The characteristic isotopic pattern of bromine in the mass spectrum would further aid in the identification of brominated species. electronicsandbooks.com
Table 3: Illustrative HPLC Method Parameters for Brominated Organic Compounds
| Parameter | Typical Setting | Purpose |
| Column | C18 (Reversed-Phase) | Separation based on hydrophobicity. researchgate.net |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | Elution of analytes from the column. sielc.comresearchgate.net |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. sielc.com |
| Detection | UV at a specific wavelength (e.g., 220-240 nm) | Detection and quantification of the analytes. sielc.comnih.gov |
| Column Temperature | Ambient or controlled (e.g., 50°C) | Affects retention time and peak shape. researchgate.net |
Advanced Method Validation and Standardization in Research Settings
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. newarticle.rudemarcheiso17025.com It is a critical requirement in research to ensure that the data generated is reliable, reproducible, and accurate. demarcheiso17025.com For chromatographic techniques like GC and HPLC, validation involves evaluating several performance characteristics. researchgate.netresearchgate.net
Protocol Optimization for Reproducibility
To ensure the reproducibility of analytical results, the chromatographic method protocol must be carefully optimized. sepscience.com This involves systematically adjusting various parameters to achieve the best possible separation and detection of the analytes. drawellanalytical.com
Key parameters that are optimized include:
Mobile Phase Composition: In HPLC, altering the ratio of solvents in the mobile phase can significantly impact the selectivity and resolution of the separation. drawellanalytical.com
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of the separation, influencing retention times and peak shapes. researchgate.net
Flow Rate: Optimizing the flow rate can improve separation efficiency, although it also affects analysis time and back pressure. drawellanalytical.com
Injection Volume: This needs to be controlled to avoid column overloading, which can lead to distorted peak shapes. drawellanalytical.com
pH of the Mobile Phase: For ionizable compounds, the pH of the mobile phase is a critical parameter for controlling retention and achieving good peak symmetry.
A well-optimized protocol will result in a robust method that consistently produces high-quality data. chromatographyonline.com
Stability Monitoring and Degradation Pathway Analysis
Chromatographic methods are essential for monitoring the stability of chemical compounds like this compound and its derivatives. sepscience.comnih.gov Stability studies are conducted to understand how a compound changes over time under various conditions such as temperature, humidity, and light. sepscience.com
By analyzing samples at different time points, HPLC or GC can be used to quantify the parent compound and detect the formation of any degradation products. sepscience.com This is crucial for determining the shelf-life and storage conditions for the compound.
Furthermore, these analytical techniques are instrumental in elucidating degradation pathways. sepscience.com Acyl chlorides, for example, are known to be reactive and can undergo hydrolysis to form carboxylic acids. savemyexams.com By identifying the structures of the degradation products, often with the aid of mass spectrometry, researchers can map out the chemical reactions involved in the degradation process. nih.gov This information is vital for understanding the compound's reactivity and potential interactions.
Inter-Laboratory Comparative Studies and Reference Standards
The reliability and consistency of analytical data for reactive compounds like this compound are paramount for ensuring accurate research outcomes and regulatory compliance. Inter-laboratory comparative studies, also known as proficiency testing (PT), and the use of certified reference standards are fundamental pillars of a robust quality assurance framework in analytical chemistry. These measures are essential for validating analytical methodologies, assessing laboratory performance, and ensuring the comparability of data across different testing facilities.
Inter-laboratory studies are a critical tool for identifying and rectifying systematic errors in analytical procedures. labservcenter.com By analyzing the same homogenous sample, participating laboratories can evaluate their performance against their peers and a reference value. This process is invaluable for methods intended for widespread use, as it highlights potential ambiguities in the protocol and areas where method ruggedness needs improvement. For a reactive compound such as this compound, which is susceptible to hydrolysis and degradation, inter-laboratory studies are particularly crucial to ensure that different laboratories can achieve comparable results. nih.govphysicsandmathstutor.comthestudentroom.co.ukyoutube.com
Proficiency testing schemes provide an objective assessment of a laboratory's competence. In such a scheme, a coordinating body distributes samples of this compound with a known, but undisclosed, concentration to participating laboratories. The laboratories analyze the sample and report their results to the coordinating body. The reported results are then statistically compared to the assigned reference value to determine the performance of each laboratory.
A hypothetical example of results from a proficiency test for the determination of this compound in a stable solvent matrix is presented below.
Table 1: Hypothetical Results of an Inter-Laboratory Proficiency Test for this compound
| Participating Laboratory | Reported Concentration (mg/mL) | Z-Score* | Performance Assessment |
|---|---|---|---|
| Laboratory A | 9.85 | -0.5 | Satisfactory |
| Laboratory B | 10.80 | 2.0 | Warning |
| Laboratory C | 9.92 | -0.2 | Satisfactory |
| Laboratory D | 8.50 | -4.0 | Unsatisfactory |
| Laboratory E | 10.15 | 0.5 | Satisfactory |
| Assigned Reference Value | 10.00 | N/A | N/A |
*Z-scores are calculated as (Reported Value - Assigned Value) / Standard Deviation. A Z-score between -2 and 2 is generally considered satisfactory.
In this hypothetical scenario, Laboratory D's result would be flagged as unsatisfactory, prompting an internal investigation to identify the source of the significant deviation. Laboratory B would receive a warning, suggesting a potential issue that requires monitoring.
The foundation of accurate and comparable analytical measurements is the availability and proper use of reference standards. alfa-chemistry.com A certified reference material (CRM) is a standard where one or more property values are certified by a procedure that establishes metrological traceability to an accurate realization of the unit in which the property values are expressed, and for which each certified value is accompanied by an uncertainty at a stated level of confidence. cpachem.comnsilabsolutions.com For this compound, a CRM would ideally be a high-purity substance with a well-characterized concentration and associated uncertainty.
The development of a CRM for a reactive compound like this compound presents significant challenges, including ensuring its stability and homogeneity over time. chemicalbook.com The certification process involves rigorous characterization by multiple independent analytical techniques and, often, inter-laboratory comparisons to assign the certified value.
Below is a hypothetical data table illustrating the kind of information that would be provided on a certificate for a this compound reference standard.
Table 2: Example Certificate of Analysis for a this compound Certified Reference Material
| Property | Certified Value | Uncertainty | Analytical Method(s) Used for Certification |
|---|---|---|---|
| Purity (as this compound) | 99.2% | ± 0.3% | Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Titration |
| Identity | Confirmed | N/A | Infrared (IR) Spectroscopy, NMR Spectroscopy |
The availability of such a CRM would enable laboratories to calibrate their instruments, validate their analytical methods, and perform quality control checks, thereby ensuring the traceability and reliability of their measurement results for this compound. britiscientific.comgreyhoundchrom.com
Q & A
Q. What are the recommended methods for synthesizing 2,4-dibromobutyryl chloride in laboratory settings?
- Methodological Answer : this compound can be synthesized via the reaction of 2,4-dibromobutyric acid with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction typically proceeds at reflux (70–80°C) for 4–6 hours, followed by distillation under reduced pressure to isolate the product . Ensure inert gas purging (e.g., nitrogen) to prevent hydrolysis. Validate purity using NMR or FT-IR spectroscopy to confirm the absence of residual acid or solvent.
Q. How should researchers safely handle and store this compound to minimize risks?
- Methodological Answer :
- Handling : Use chemical-resistant gloves (nitrile or neoprene), goggles, and a lab coat. Work in a fume hood to avoid inhalation of corrosive vapors. In case of skin contact, immediately wash with soap and water for 15 minutes .
- Storage : Store in a tightly sealed container under inert gas (argon or nitrogen) at temperatures below 4°C. Avoid contact with moisture, strong oxidizers, or bases due to its reactivity .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer :
- ¹³C-NMR : Peaks at ~170 ppm (carbonyl carbon) and distinct signals for brominated carbons (e.g., δ 30–50 ppm for Br-C-Br environments) .
- FT-IR : Strong absorption bands at ~1800 cm⁻¹ (C=O stretch) and 600–700 cm⁻¹ (C-Br vibrations) .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of this compound in nucleophilic acyl substitution?
- Methodological Answer : Regioselectivity depends on steric and electronic factors. For example:
- In reactions with bulky amines, substitution occurs preferentially at the less hindered primary carbon (C-1).
- Polar aprotic solvents (e.g., DMF) enhance reactivity at the secondary bromine (C-4) due to stabilization of transition states.
Kinetic studies using GC-MS or HPLC can track intermediate formation under varied conditions .
Q. What computational methods predict the degradation pathways of this compound in aqueous environments?
- Methodological Answer : Density Functional Theory (DFT) at the M06-2X/6-311+G(d,p) level can model hydrolysis mechanisms. Key steps include:
Q. How can researchers resolve contradictions in reported yields for this compound derivatives?
- Methodological Answer : Discrepancies often arise from side reactions (e.g., dehydrohalogenation or over-bromination). Mitigation strategies include:
- In situ monitoring : Use FT-IR or Raman spectroscopy to detect intermediates.
- Optimized stoichiometry : Limit excess brominating agents to suppress diastereomer formation .
Q. What strategies improve the stability of this compound in long-term synthetic workflows?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
